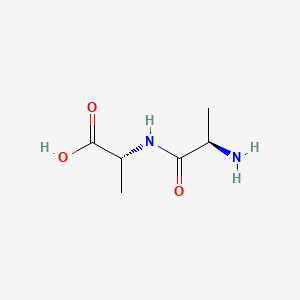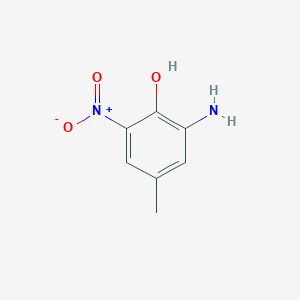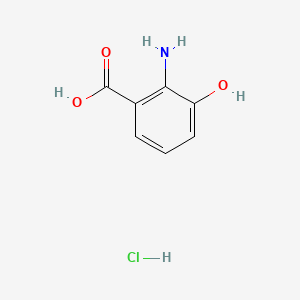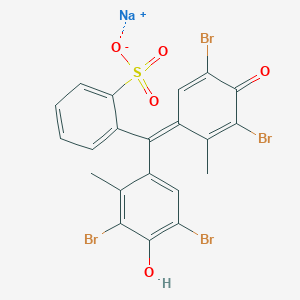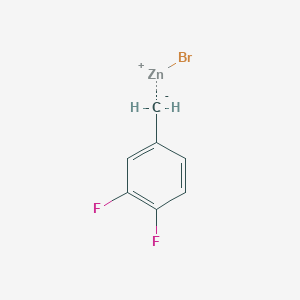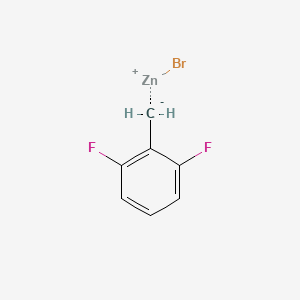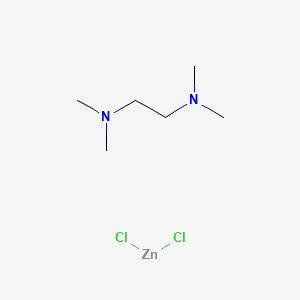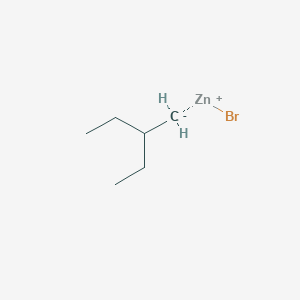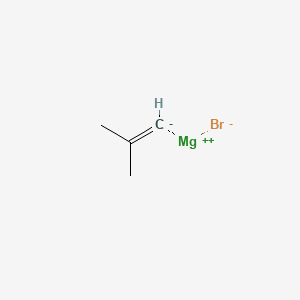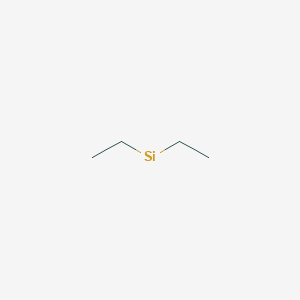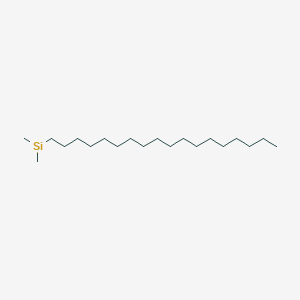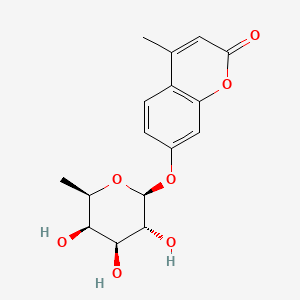
7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
Übersicht
Beschreibung
The compound “7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one” is a complex organic molecule. It contains a benzopyranone (chromone) core, which is a common structure in many natural products and pharmaceuticals . Attached to this core is a deoxygalactopyranosyl group, a type of sugar molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromone core, followed by the attachment of the deoxygalactopyranosyl group. This could potentially be achieved through glycosylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chromone core and the deoxygalactopyranosyl group. The chromone core is a fused ring system containing a benzene ring and a pyrone ring . The deoxygalactopyranosyl group is a six-membered ring sugar molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The chromone core could potentially undergo various reactions such as halogenation, nitration, and Friedel-Crafts acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chromone core could potentially make the compound aromatic and relatively stable . The deoxygalactopyranosyl group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Chromones and their derivatives, including 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, are associated with significant antioxidant properties. These compounds are present in a normal human diet and exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, which are believed to be related to their ability to neutralize active oxygen and inhibit free radical processes that can delay or prevent cell impairment leading to various diseases. Methylation or glycosylation of hydroxyl groups on the chromone nucleus has been observed to decrease radical scavenging potential, highlighting the importance of specific structural features for their antioxidant activity (Yadav et al., 2014).
Anti-Cancer Effects
Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis, is closely related structurally to 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one. It has been historically used in various therapies including antioxidant, anti-virus, anti-bacteria, anti-inflammatory, and anti-allergic therapies. Recent studies have found baicalein to possess anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy, particularly in hepatocellular carcinoma (HCC). This highlights the potential of structurally similar compounds like 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one for anti-cancer research and therapeutic applications (Bie et al., 2017).
Role in Analytical and Environmental Sciences
The study of antioxidants, including compounds like 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, and their implications in various fields such as food engineering, medicine, and pharmacy, is significant. Antioxidant capacity assays, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), are crucial for determining the antioxidant activity of these compounds. Understanding the chemical principles of these assays and the reaction mechanisms involved provides insights into the antioxidant capacity and potential health benefits of these compounds (Munteanu & Apetrei, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-OSLYUKSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299023 | |
| Record name | 4-Methylumbelliferyl β-D-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |
CAS RN |
55487-93-9 | |
| Record name | 4-Methylumbelliferyl β-D-fucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55487-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055487939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl β-D-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(6-deoxy-β-D-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
